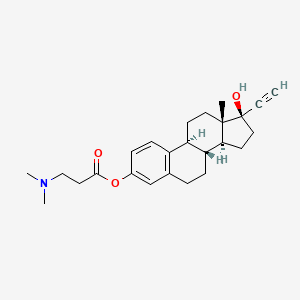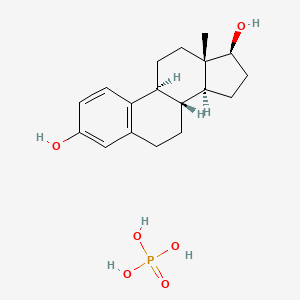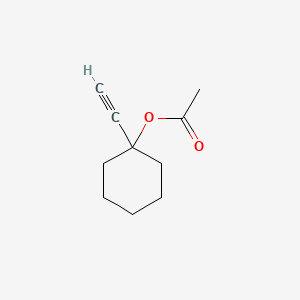
ジヒドロカルボン
概要
説明
Dihydrocarvone (DHC) is a naturally-occurring monoterpene ketone found in several plant species, including mint, basil, and rosemary. It has a distinctive, pleasant odor and is used in perfumes, cosmetics, food, and pharmaceuticals. It has also been used as a flavoring agent in beverages and as a fragrance ingredient in laundry detergents. Additionally, DHC has been studied for its potential medicinal properties, such as its anti-inflammatory, antioxidant, antimicrobial, and antifungal activities.
科学的研究の応用
抗真菌作用
ジヒドロカルボンは、特に果実腐敗を引き起こすことが知られているモノリニア・フルクチコラに対する抗真菌作用について研究されています。研究者らは、ジヒドロカルボン-ハイブリッド誘導体を合成し、半数有効濃度(EC50)およびブラインシュリンプ致死率試験(BSLT)を用いてその有効性を評価しました。 一部の誘導体は、低毒性で有望な活性を示し、有機殺菌剤としての可能性を示唆しています {svg_1}.
抗菌活性
ジヒドロカルボンとその誘導体の抗菌の可能性が探求されており、研究ではさまざまな細菌株に対する有効性が示されています。 たとえば、シュードモナス・インコグニタとP. グラディオリは、リモネンを代謝してジヒドロカルボンに変換するために使用されており、抗菌特性を示しています {svg_2}.
生体変換
ジヒドロカルボンは、微生物によるリモネンの生体変換によって生成することができます。このプロセスには、リモネンのヒドロキシル化によるトランス-カルベオールへの変換、続いてジヒドロカルボンへの変換が含まれます。 この方法は、この化合物を生産するための持続可能なアプローチを表しています {svg_3}.
生物活性
ジヒドロカルボンには、抗酸化、抗炎症、細胞毒性、抗増殖、化学予防、抗けいれん、抗潰瘍、抗てんかん、鎮痛、抗寄生虫、幼虫殺し、殺虫など、幅広い生物活性が認められています。 これらの特性により、ジヒドロカルボンは薬理学的利用に注目される分子となっています {svg_4}.
不斉合成
ジヒドロカルボンは、不斉合成プロセスで使用されてきました。たとえば、E. 大腸菌全細胞生体触媒は、バッチ式撹拌槽反応器で®‐カルボンを還元するために使用され、高いジアステレオマー過剰率と収率で(2R,5R)-ジヒドロカルボンが生成されました {svg_5}.
作用機序
Target of Action
Dihydrocarvone, a derivative of carvone, is a monoterpene ketone synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate . It has been shown to interact with various cellular and molecular targets, including cell membranes and intracellular signaling pathways .
Mode of Action
Dihydrocarvone interacts with its targets in a variety of ways. For instance, it can induce anticancer effects through two main mechanisms: intrinsic apoptotic action via decreasing Bcl2 and decreasing Bax, as well as the release of cytochrome C which induce caspases expression and PARP cleavage; and cell cycle arrest at G2/M via its action on cyclin-dependent kinase 1 .
Biochemical Pathways
Dihydrocarvone affects several biochemical pathways. It is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . The degradation products of carvone in soil and water samples include dihydrocarvone, dihydrocarveol, and carvone camphor .
Pharmacokinetics
It’s known that the compound is a component of essential oils, which are generally lipophilic and can be absorbed through the skin and mucous membranes . More research is needed to fully understand the pharmacokinetics of Dihydrocarvone.
Result of Action
Dihydrocarvone has been shown to have a variety of molecular and cellular effects. It has demonstrated antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . These effects are likely due to its interactions with various cellular and molecular targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dihydrocarvone. For instance, the degradation of carvone (from which Dihydrocarvone is derived) in soil and water is influenced by different soil and light conditions . More research is needed to understand how specific environmental factors influence the action of Dihydrocarvone.
Safety and Hazards
将来の方向性
Dihydrocarvone and its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . The prospects for the pharmacological exploitation of these molecules will be promising and will allow the emergence of potent alternatives to conventional therapeutical principles .
生化学分析
Biochemical Properties
Dihydrocarvone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, dihydrocarvone is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase . These interactions are crucial for the compound’s conversion and subsequent biochemical activities. Dihydrocarvone’s interactions with these enzymes facilitate its transformation into other bioactive compounds, which can exhibit antimicrobial, anti-inflammatory, and antioxidant properties .
Cellular Effects
Dihydrocarvone influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, dihydrocarvone can induce apoptosis and autophagy in certain cell types, contributing to its anticancer properties . Additionally, dihydrocarvone’s impact on cellular metabolism includes modulation of metabolic flux and alteration of metabolite levels, which can affect overall cell function and health .
Molecular Mechanism
The molecular mechanism of dihydrocarvone involves its binding interactions with specific biomolecules. Dihydrocarvone can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, dihydrocarvone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrocarvone can change over time. The compound’s stability and degradation are important factors to consider. Dihydrocarvone is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to dihydrocarvone can lead to sustained changes in cellular metabolism and function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of dihydrocarvone vary with different dosages in animal models. At lower doses, dihydrocarvone has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, the compound can induce toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for dihydrocarvone in clinical applications.
Metabolic Pathways
Dihydrocarvone is involved in several metabolic pathways. It is metabolized by enzymes such as dihydrocarveol dehydrogenase and carvone reductase, leading to the formation of various intermediates . These metabolic pathways are linked to the degradation of other monoterpenes, such as limonene, and involve multiple enzymatic steps . The metabolic flux and levels of metabolites can be significantly affected by the presence of dihydrocarvone, influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, dihydrocarvone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Dihydrocarvone’s localization and accumulation within cells can affect its bioavailability and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Subcellular Localization
Dihydrocarvone’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, dihydrocarvone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These subcellular localization patterns are important for understanding the precise mechanisms of action of dihydrocarvone and its potential therapeutic applications.
特性
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863556 | |
| Record name | 1,6-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless liquid with a herbaceous, spearmint-like odour | |
| Record name | Dihydrocarvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 6.00 mm Hg | |
| Record name | Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dihydrocarvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.928 | |
| Record name | Dihydrocarvone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
7764-50-3, 5948-04-9 | |
| Record name | p-Menth-8-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocarvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)





